molecular formula C10H7Cl2NO B7907129 5-(Chloromethyl)-3-(2-chlorophenyl)isoxazole

5-(Chloromethyl)-3-(2-chlorophenyl)isoxazole

Cat. No. B7907129
M. Wt: 228.07 g/mol
InChI Key: HKDZBCJBSKMVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-3-(2-chlorophenyl)isoxazole is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tautomerism and Basicity of Isoxazoles : Isoxazoles, including derivatives like 5-(Chloromethyl)-3-(2-chlorophenyl)isoxazole, have been studied for their tautomeric forms and basicity. These properties are essential in understanding the chemical behavior and potential applications of isoxazoles in various fields (Boulton & Katritzky, 1961).

  • Antitubercular and Antimicrobial Activities : Certain isoxazole derivatives have been synthesized and evaluated for their antitubercular and antimicrobial activities. These findings indicate potential applications in developing new therapeutic agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).

  • Synergistic Effect with Antitumor Drugs : In research involving comenic acid derivatives containing isoxazole moieties, a synergistic effect was observed when combined with the antitumor drug Temobel, suggesting applications in cancer treatment (Kletskov et al., 2018).

  • Pharmaceutical Interest and Myolytic Activity : Some isoxazoles substituted with chlorophenyl radicals have shown pharmaceutical interest, particularly in exhibiting myolytic activity, which could be relevant in muscle relaxation or related therapies (Arena et al., 1975).

  • Synthesis of Functional Isoxazole Derivatives : The synthesis of functional isoxazole derivatives, including those with chloromethyl groups, has been explored, providing a foundation for further chemical modifications and applications (Potkin et al., 2015).

  • Potential in Chemotherapy for Colon Cancer : A study on N-phenyl-5-carboxamidyl isoxazoles, including a derivative with a chlorophenyl group, showed promising results against colon cancer cells, highlighting potential chemotherapeutic applications (Shaw et al., 2012).

properties

IUPAC Name

5-(chloromethyl)-3-(2-chlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDZBCJBSKMVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.